molecular formula C10H9F3O2 B1621299 3-(4-Methoxyphenyl)-1,1,1-trifluoro-2-propanone CAS No. 22102-10-9

3-(4-Methoxyphenyl)-1,1,1-trifluoro-2-propanone

Cat. No. B1621299
CAS RN: 22102-10-9
M. Wt: 218.17 g/mol
InChI Key: YLMHLXFFVYFSNR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,1,1-trifluoro-2-propanone, also known as 4-methoxyphenyl-trifluoropropanone, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a sweet smell, and is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and agrochemicals. It is also used as a solvent for the synthesis of polymers and other materials.

Scientific Research Applications

Organic Synthesis and Mechanistic Studies

One significant area of application is in the study of nucleophilic substitution and elimination reactions. Toteva and Richard (1996) investigated the reactions of derivatives of 1-(4-methoxyphenyl)-3-methyl-3-butyl in aqueous solutions, providing insights into the behavior of tertiary carbocations in solvent mixtures like trifluoroethanol/water. This research contributes to understanding the mechanisms of chemical reactions involving similar compounds (Toteva & Richard, 1996).

Additionally, the compound's derivatives have been explored for their reactivity under specific conditions. Tsuruta et al. (1985) described the α-chlorination of aryl ketones, including derivatives of 3-(4-methoxyphenyl)-1,1,1-trifluoro-2-propanone, using manganese(III) acetate in the presence of chloride ion, showcasing its utility in synthetic organic chemistry (Tsuruta, Harada, Nishino, & Kurosawa, 1985).

Material Science and Polymer Research

In the realm of material science, the compound finds application in the synthesis of novel materials. For instance, Kim, Robertson, and Guiver (2008) reported on the development of sulfonated poly(arylene ether sulfone) copolymers, utilizing derivatives of 3-(4-methoxyphenyl)-1,1,1-trifluoro-2-propanone as key intermediates. These copolymers exhibit promising properties for use as polyelectrolyte membranes in fuel cells, demonstrating the compound's role in advancing materials for energy applications (Kim, Robertson, & Guiver, 2008).

Photophysical Studies

The compound and its derivatives are also subjects of photophysical studies. Singh and Kanvah (2000) explored the fluorescence and fluorescence probe properties of diarylbutadienes derivatives, shedding light on the effects of microheterogeneous media on fluorescence behaviors. This research has implications for the development of fluorescent probes and sensors, illustrating the versatility of 3-(4-methoxyphenyl)-1,1,1-trifluoro-2-propanone derivatives in scientific investigations (Singh & Kanvah, 2000).

properties

IUPAC Name

1,1,1-trifluoro-3-(4-methoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-15-8-4-2-7(3-5-8)6-9(14)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMHLXFFVYFSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381798
Record name 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1,1,1-trifluoro-2-propanone

CAS RN

22102-10-9
Record name 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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